molecular formula C20H16F2N4O3 B3003784 5-Quinolinecarboxylic acid,7-fluoro-2-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-,methyl ester,(2S,3S)- CAS No. 1373329-52-2

5-Quinolinecarboxylic acid,7-fluoro-2-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-,methyl ester,(2S,3S)-

Cat. No. B3003784
CAS RN: 1373329-52-2
M. Wt: 398.37
InChI Key: PVAIIDFKUPYMQA-IAGOWNOFSA-N
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Description

Synthesis Analysis

The synthesis of fluorine-containing quinolinecarboxylic acids and their derivatives has been explored through the condensation of quinoline-4-carboxylic acids with various 3-substituted-4-amino-5-mercaplo-1,2,4-triazoles. This process has led to the creation of a series of 3-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazol-6-yl-2-(2,4-dichloro-5-fluorophenyl)quinolines. The synthesis route begins with previously unreported quinoline-4-carboxylic acids, which are then reacted to form the final compounds. The structures of these compounds were confirmed using various analytical techniques such as elemental analysis, IR, ^1H NMR, and mass spectral data .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The quinoline core in these compounds is substituted at the 3-position with a 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazol-6-yl group and at the 2-position with a 2,4-dichloro-5-fluorophenyl group. The confirmation of the molecular structure was achieved through detailed spectral analysis, which provided insights into the arrangement of atoms and the presence of functional groups within the molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these quinoline derivatives are based on condensation reactions between the quinoline-4-carboxylic acids and the amino-mercapto-triazoles. These reactions likely proceed through nucleophilic attack of the amino group on the carboxylic acid, followed by the loss of water to form the amide bond. The presence of fluorine atoms in the structure suggests that these compounds could exhibit unique reactivity due to the electron-withdrawing nature of fluorine, which can affect the electronic properties of the quinoline ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized quinoline derivatives are not explicitly detailed in the provided data. However, the presence of fluorine atoms and the quinoline core structure suggest that these compounds could exhibit certain properties such as increased lipophilicity, which could influence their biological activity. The antibacterial activity studies mentioned indicate that these compounds have been evaluated for their potential use as antibacterial agents, which is a direct consequence of their chemical structure and properties .

Another synthesis approach for 5-methyl-4-oxo-quinolinecarboxylic acids involves the use of 2-methyl-3,4,6-trifluorobenzoic acids derived from oxazolines. The oxazoline group serves a dual purpose as an ortho-director and a protecting group, while a trimethylsilyl group is used to protect the most acidic site in the molecule. This method allows for the introduction of various substituents at the eight-position of the quinoline, including fluorine, chlorine, methyl, or hydrogen .

Scientific Research Applications

Anticancer Activity

5-Quinolinecarboxylic acid derivatives have shown potential in anticancer research. A study demonstrated the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, which exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (B. N. Reddy et al., 2015). This highlights their potential as therapeutic agents in cancer treatment.

Antibacterial Activity

These compounds also play a crucial role in antibacterial research. A series of 2-substituted 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids exhibited potent antibacterial activity, particularly against gram-positive bacteria (J. Jung, S. Baek, & O. Park, 2001). Additionally, another study synthesized novel ofloxacin derivatives which showed in vitro and in vivo antimycobacterial activities, indicating their utility in targeting mycobacterial infections (M. Dinakaran et al., 2008).

Synthesis and Characterization

The synthesis and characterization of these compounds are key aspects of their research applications. Studies have detailed the synthesis of various 5-methyl-4-oxo-quinolinecarboxylic acids and their fluorinated derivatives, providing a basis for further pharmacological studies (S. Hagen & J. Domagala, 1990).

AMPA Receptor Antagonists

These compounds have been studied for their potential as AMPA receptor antagonists, which could have implications in neurological research. One study synthesized analogues of 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid, finding them to be potent and selective antagonists of the AMPA receptor (D. Catarzi et al., 2004).

Electrochemical Studies

Electrochemical studies of quinolinecarboxylic acid derivatives provide insights into their chemical properties and potential applications in various fields. One study reported on the electrochemistry of such compounds, suggesting a mechanism based on cyclic voltammetry and spectral studies (K. Srinivasu et al., 1999).

properties

IUPAC Name

methyl (2S,3S)-7-fluoro-2-(4-fluorophenyl)-3-(2-methyl-1,2,4-triazol-3-yl)-4-oxo-2,3-dihydro-1H-quinoline-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O3/c1-26-19(23-9-24-26)16-17(10-3-5-11(21)6-4-10)25-14-8-12(22)7-13(20(28)29-2)15(14)18(16)27/h3-9,16-17,25H,1-2H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAIIDFKUPYMQA-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2C(NC3=CC(=CC(=C3C2=O)C(=O)OC)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC=N1)[C@@H]2[C@H](NC3=CC(=CC(=C3C2=O)C(=O)OC)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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